molecular formula C9H16N2O2 B8547825 4-Allyloxycarbonyl-1-methylpiperazine

4-Allyloxycarbonyl-1-methylpiperazine

Cat. No.: B8547825
M. Wt: 184.24 g/mol
InChI Key: ABYXJSJZMGDCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Allyloxycarbonyl-1-methylpiperazine is a piperazine derivative featuring an allyloxycarbonyl group at the 4-position and a methyl group at the 1-position of the piperazine ring. Piperazine derivatives are widely studied for their structural versatility and pharmacological relevance, particularly in modulating neurotransmitter systems and serving as intermediates in drug synthesis . The allyloxycarbonyl group introduces steric bulk and electrophilic reactivity, which may influence solubility, metabolic stability, and receptor-binding profiles compared to simpler substituents .

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

prop-2-enyl 4-methylpiperazine-1-carboxylate

InChI

InChI=1S/C9H16N2O2/c1-3-8-13-9(12)11-6-4-10(2)5-7-11/h3H,1,4-8H2,2H3

InChI Key

ABYXJSJZMGDCSW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)OCC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are differentiated by substituents on the piperazine ring, which dictate their physicochemical, synthetic, and biological properties. Below is a detailed comparison of 4-Allyloxycarbonyl-1-methylpiperazine with structurally related compounds:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Synthesis Method Key Pharmacological/Structural Features References
This compound 1-methyl, 4-allyloxycarbonyl ~210 (estimated) Not reported in evidence Potential for covalent binding via allyl group
1-(4-Methoxyphenyl)piperazine 4-methoxyphenyl 206.27 Coupling of N-(4-methoxyphenyl)piperazine with benzoic acids Serotonin/dopamine modulation; weak hydrogen bonding
1-(4-Fluorobenzyl)piperazine 4-fluorobenzyl 220.27 Benzyl chloride coupling Tyrosine kinase inhibition; fragment-based drug design
1-(3-Cyclohexenylcarbonyl)-4-methylpiperazine 3-cyclohexenylcarbonyl, 4-methyl 208.30 Acylation of 4-methylpiperazine Unknown bioactivity; aliphatic substituent enhances lipophilicity
1-Aroyl-4-(4-methoxyphenyl)piperazines 4-methoxyphenyl, 2-substituted aroyl (e.g., Cl, F, Br) 320–400 EDCI/HOBt-mediated coupling Supramolecular assembly via C–H⋯O bonds; variable stacking interactions
4-(Pyrazin-2-yl)piperazine Pyrazin-2-yl 163.18 Microwave-assisted synthesis High yield (95%); potential heteroaromatic interactions

Key Comparative Insights

Halogenated Aroyl Groups (e.g., 2-chlorobenzoyl): Improve supramolecular packing via halogen bonding and C–H⋯O interactions, critical for crystallinity and solubility .

Synthetic Accessibility :

  • Microwave-assisted synthesis (e.g., for 4-(pyrazin-2-yl)piperazine) achieves higher yields (up to 95%) than traditional methods .
  • Carbodiimide-mediated coupling (e.g., EDCI/HOBt) is standard for acylpiperazines but requires purification via chromatography .

Heteroaromatic Substituents (e.g., pyridinyl): Introduce π-π stacking interactions, enhancing binding to aromatic enzyme pockets .

1-(4-Fluorobenzyl)piperazine: Used in kinase inhibitors due to its rigid benzyl fragment . Acylpiperazines: Broad-spectrum activity (antimicrobial, antitumor) but face metabolic instability due to ester groups .

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